Cetirizine Amide
Overview
Description
Cetirizine Amide is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic rhinitis and chronic urticaria
Mechanism of Action
Target of Action
Cetirizine Amide, like its parent compound Cetirizine, is a selective antagonist of the Histamine-1 (H1) receptor . This receptor plays a crucial role in mediating allergic reactions. The H1 receptor is primarily found in smooth muscle, endothelial cells, and central nervous system tissue, and is responsible for causing symptoms of allergic reactions .
Mode of Action
This compound achieves its main effects through the selective inhibition of peripheral H1 receptors . By blocking these receptors, it prevents histamine, a compound that is released by cells in response to allergic and inflammatory reactions, from binding and triggering allergic symptoms .
Biochemical Pathways
It is known that the drug’s action on h1 receptors can inhibit the recruitment of eosinophils, release leukotriene b4, and decrease the expression of the vascular cell adhesion molecule (vcam-1), thus exerting a powerful anti-inflammatory effect .
Pharmacokinetics
Cetirizine is rapidly absorbed with peak concentrations occurring approximately 1.4 hours after a 5 mg dose, and 0.8 hours after a 10 mg dose . The serum-elimination half-life of cetirizine is around 7 hours . More than 90% of the circulating drug is bound to human serum albumin , which acts as an inactive reservoir. The drug is only slightly metabolized in the liver and then eliminated by renal excretion .
Result of Action
The molecular and cellular effects of this compound’s action are primarily the reduction of allergic symptoms. By blocking the H1 receptor, it prevents histamine from triggering allergic reactions, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives . It also has anti-inflammatory effects, which can further alleviate symptoms of allergic reactions .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption and effectiveness can be affected by the pH of the gastrointestinal tract. Additionally, certain environmental allergens can trigger the release of histamine, thereby increasing the demand for H1 receptor antagonists like this compound .
Biochemical Analysis
Biochemical Properties
Cetirizine Amide interacts with histamine H1 receptors, mostly outside the brain . It inhibits the secretion of histamine, regulates the release of cytokines and chemokines, and thereby regulates the recruitment of inflammatory cells . It also shows anti-inflammatory properties independent of H1 receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It effectively relieves symptoms associated with allergic rhinitis and chronic idiopathic urticaria . It also has anti-inflammatory properties that may play a role in asthma management . There is evidence that this compound improves symptoms of urticaria .
Molecular Mechanism
The molecular mechanism of this compound is primarily through the selective inhibition of peripheral H1 receptors . By blocking these receptors, it prevents histamine from acting on them, thereby relieving allergic symptoms .
Temporal Effects in Laboratory Settings
This compound has been shown to have a rapid onset of action, with effects generally beginning within thirty minutes and lasting for about a day . It is well-absorbed, with a bioavailability of over 70% . The elimination half-life ranges from 6.5 to 10 hours .
Dosage Effects in Animal Models
In animal models, a once-daily dosing regimen of 2–4 mg/kg of this compound has been shown to provide a sufficient antihistamine effect . The effects of the product can vary with different dosages .
Metabolic Pathways
This compound is involved in minimal metabolic pathways, primarily non-cytochrome P450-mediated . It is well-absorbed and undergoes minimal first-pass metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is well-absorbed and reaches the target organs at an effective concentration . It has a low volume of distribution, indicating limited distribution to peripheral tissues .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm . This localization allows it to effectively interact with peripheral H1 receptors and exert its antihistamine effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine Amide typically involves the reaction of cetirizine with an appropriate amide-forming reagent. One common method is the reaction of cetirizine with an acyl chloride or anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods can optimize reaction conditions, reduce waste, and improve yield. The choice of reagents and solvents in industrial settings is also influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Cetirizine Amide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction of the amide group can yield amines.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents in the presence of a catalyst.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, Cetirizine Amide can be used as a building block for the synthesis of more complex molecules. Its amide group provides a versatile site for further functionalization.
Biology
This compound can be studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine
Given its structural similarity to cetirizine, this compound may exhibit antihistamine properties. Research can explore its efficacy and safety in treating allergic conditions.
Industry
In the pharmaceutical industry, this compound can be used in the development of new formulations and drug delivery systems. Its chemical stability and solubility properties are of particular interest.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: The parent compound, widely used as an antihistamine.
Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.
Loratadine: Another second-generation antihistamine with a similar mechanism of action.
Uniqueness
Cetirizine Amide’s uniqueness lies in its amide functional group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to its parent compound, cetirizine.
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)25-12-10-24(11-13-25)14-15-27-16-20(23)26/h1-9,21H,10-16H2,(H2,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJDQBJDVOYDLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)N)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861492 | |
Record name | 2-(2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163837-43-2, 83881-37-2 | |
Record name | (+)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163837-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetirizine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083881372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide,2-[2-[4-[(R,S)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CETIRIZINE AMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC71952W5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the separation of cetirizine amide enantiomers important for synthesizing cetirizine dihydrochloride?
A1: Cetirizine, the active form of the drug, exists as a pair of enantiomers. [] While both enantiomers might possess some level of activity, often, one enantiomer exhibits superior pharmacological properties or a better safety profile. The research paper highlights a method for producing enantiomerically pure cetirizine dihydrochloride, suggesting that this specific enantiomer is the desired form for pharmaceutical use. Separating this compound enantiomers using chiral HPLC is a crucial step in ensuring the final drug product consists of the single, desired enantiomer, leading to a more effective and potentially safer medication. []
Q2: What makes Chiralpak AD column suitable for separating this compound enantiomers?
A2: The research states that this compound exhibits an α value of 2.76 and a USP resolution of 8.54 on a Chiralpak AD column. [] This indicates a significant separation between the two enantiomers when using this specific chiral stationary phase. Chiralpak AD columns are known for their ability to separate a wide range of chiral compounds, likely due to the specific chiral selector immobilized on the column. This selector interacts differently with each enantiomer of this compound, allowing for their effective separation during the chromatographic process. []
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